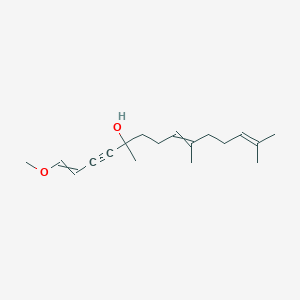
1-Methoxy-5,9,13-trimethyltetradeca-1,8,12-trien-3-YN-5-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methoxy-5,9,13-trimethyltetradeca-1,8,12-trien-3-YN-5-OL is an organic compound with the molecular formula C18H28O2. It is characterized by its complex structure, which includes multiple double bonds and a triple bond, making it a unique molecule in the field of organic chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methoxy-5,9,13-trimethyltetradeca-1,8,12-trien-3-YN-5-OL involves several steps, starting from simpler organic molecules. The process typically includes:
Formation of the Carbon Skeleton: This step involves the construction of the carbon backbone through reactions such as aldol condensation or Wittig reactions.
Introduction of Functional Groups: Functional groups like methoxy and hydroxyl groups are introduced using reagents such as methanol and sodium hydroxide.
Formation of Double and Triple Bonds: This is achieved through elimination reactions and the use of strong bases like potassium tert-butoxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
1-Methoxy-5,9,13-trimethyltetradeca-1,8,12-trien-3-YN-5-OL undergoes various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide, the compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and palladium catalyst can convert the triple bond to a double bond or single bond.
Substitution: Nucleophilic substitution reactions can replace the methoxy group with other nucleophiles like halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium iodide in acetone for halide substitution.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alkanes, alkenes.
Substitution: Halides, amines.
Wissenschaftliche Forschungsanwendungen
1-Methoxy-5,9,13-trimethyltetradeca-1,8,12-trien-3-YN-5-OL has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases like cancer and infections.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Methoxy-5,9,13-trimethyltetradeca-1,8,12-trien-3-YN-5-OL involves its interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes, receptors, and other proteins that the compound binds to, affecting their function.
Pathways Involved: Signal transduction pathways, metabolic pathways, and gene expression regulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1Z,8E)-1-Methoxy-5,9,13-trimethyl-1,8,12-tetradecatrien-3-yn-5-ol: Similar structure but different stereochemistry.
Mestranol: Another compound with a methoxy group and multiple double bonds, used in pharmaceuticals
Uniqueness
1-Methoxy-5,9,13-trimethyltetradeca-1,8,12-trien-3-YN-5-OL is unique due to its specific arrangement of double and triple bonds, which imparts distinct chemical and biological properties .
Eigenschaften
CAS-Nummer |
60380-03-2 |
|---|---|
Molekularformel |
C18H28O2 |
Molekulargewicht |
276.4 g/mol |
IUPAC-Name |
1-methoxy-5,9,13-trimethyltetradeca-1,8,12-trien-3-yn-5-ol |
InChI |
InChI=1S/C18H28O2/c1-16(2)10-8-11-17(3)12-9-14-18(4,19)13-6-7-15-20-5/h7,10,12,15,19H,8-9,11,14H2,1-5H3 |
InChI-Schlüssel |
KOJRYOILNVZDLV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CCCC(=CCCC(C)(C#CC=COC)O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















